molecular formula C19H29N5O4S B2807189 (1-(甲磺基)哌啶-4-基)(4-(4,5,6,7-四氢吡唑[1,5-a]吡啶-2-甲酰)哌嗪-1-基)甲酮 CAS No. 2034263-53-9

(1-(甲磺基)哌啶-4-基)(4-(4,5,6,7-四氢吡唑[1,5-a]吡啶-2-甲酰)哌嗪-1-基)甲酮

货号 B2807189
CAS 编号: 2034263-53-9
分子量: 423.53
InChI 键: PRXQQZLJNJUWAA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It appears to contain a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a piperidine ring, a piperazine ring, and a tetrahydropyrazolo[1,5-a]pyridine ring. The presence of the methylsulfonyl group and the carbonyl group adds further complexity .

科学研究应用

细胞色素 P450 抑制剂

研究表明,选择有效且选择性的细胞色素 P450 (CYP) 同工型的化学抑制剂对于预测药物-药物相互作用 (DDI) 至关重要。这种化合物的相关性在 CYP 表型分析中得到了强调,其中它可能有助于破译特定 CYP 同工型参与各种药物代谢的过程,从而可能影响具有针对性同工型高选择性的抑制剂的选择和设计 (Khojasteh 等人,2011)

中枢神经系统 (CNS) 作用药物

对可能作为 CNS 活性化合物先导分子的功能性化学基团的研究已经确定了该化合物所属的结构类别具有潜在价值。包括哌嗪及其类似物在内的此类结构与从抗抑郁到抗精神病活性等 CNS 效应相关,强调了它们在合成新型 CNS 药物中的潜力 (Saganuwan,2017)

二肽基肽酶 IV (DPP IV) 抑制剂

该化合物的骨架与 DPP IV 抑制剂的骨架密切相关,突出了其在治疗 2 型糖尿病中的相关性。此类抑制剂对于增强肠促胰岛素系统的效果至关重要,为抗糖尿病药物提供了治疗靶点。根据结构特征将这些化合物分类到不同的化学基团表明,有望设计出可以最大程度减少副作用同时最大化治疗益处的特异性抑制剂 (Mendieta 等人,2011)

芳基哌嗪衍生物的 N-脱烷基化

芳基哌嗪衍生物的代谢和处置在临床上与治疗抑郁症、精神病或焦虑症相关,这突出了了解具有相似结构的化合物的药代动力学的重要性。导致形成 1-芳基哌嗪的 N-脱烷基化过程阐明了此类化合物经历的代谢途径,为其设计和治疗应用提供了依据 (Caccia,2007)

DNA 小沟结合剂

该化合物的结构同源物,特别是那些包含哌嗪部分的同源物,已经过探索,以了解它们与 DNA 小沟的结合亲和力。这表明了它们在设计可调节 DNA 功能的药物(例如抗癌和抗菌剂)中的潜在应用,方法是靶向特定的 DNA 序列或结构 (Issar & Kakkar,2013)

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a promising target for cancer treatment .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin and ATP, thereby inhibiting its kinase activity . This inhibition disrupts the progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway . CDK2 is essential for the G1/S transition, and its inhibition leads to cell cycle arrest in the G1 phase . This prevents DNA replication in the S phase, thereby inhibiting cell proliferation .

Pharmacokinetics

Piperidine derivatives, for instance, are known for their broad-spectrum biological activities and are commonly used in drug design . .

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation . By arresting the cell cycle in the G1 phase, the compound prevents cells from replicating their DNA and dividing . This can lead to cell death or senescence, particularly in rapidly dividing cells such as cancer cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with CDK2 . Additionally, the presence of other molecules, such as ATP or different cyclins, can influence the compound’s ability to inhibit CDK2

属性

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O4S/c1-29(27,28)23-8-5-15(6-9-23)18(25)21-10-12-22(13-11-21)19(26)17-14-16-4-2-3-7-24(16)20-17/h14-15H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXQQZLJNJUWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。